N-(N-Benzoyl-L-tyrosyl)-L-alanine-d5
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Overview
Description
“N-(N-Benzoyl-L-tyrosyl)-L-alanine” is a compound that could be related to “N-Benzoyl-L-tyrosine p-nitroanilide” and "N-Benzoyl-L-tyrosine p-amidobenzoic acid" . These compounds are used as substrates to identify, differentiate, and characterize various proteases .
Synthesis Analysis
There’s a high-performance liquid chromatographic method described for the analysis of bentiromide metabolites in urine . This method might be relevant to the synthesis analysis of “N-(N-Benzoyl-L-tyrosyl)-L-alanine”.
Molecular Structure Analysis
The molecular formula of “N-Benzoyl-L-tyrosine p-nitroanilide” is C22H19N3O5 . The molecular weight is 405.40 . The molecular structure of “N-(N-Benzoyl-L-tyrosyl)-L-alanine” might be similar.
Chemical Reactions Analysis
“N-Benzoyl-L-tyrosine p-nitroanilide” is used as a substrate to identify, differentiate, and characterize serine carboxypeptidase(s) and various proteases . The chemical reactions involving “N-(N-Benzoyl-L-tyrosyl)-L-alanine” might be similar.
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-Benzoyl-L-tyrosine p-nitroanilide” include a melting point of 235-237 °C and it is stored at −20°C . The properties of “N-(N-Benzoyl-L-tyrosyl)-L-alanine” might be similar.
Scientific Research Applications
Exocrine Pancreatic Function Assessment
N-(N-Benzoyl-L-tyrosyl)-L-alanine-d5: is utilized in the assessment of exocrine pancreatic function. This compound, also known as Bentiromide, is a chymotrypsin-labile peptide that, upon oral administration, is specifically cleaved by chymotrypsin in the intestine . The resultant products, N-benzoyl-L-tyrosine and p-aminobenzoic acid (PABA), are absorbed and excreted in the urine, providing a measure of pancreatic chymotrypsin activity .
Diagnosis of Pancreatic Exocrine Insufficiency
The hydrolysis products of N-(N-Benzoyl-L-tyrosyl)-L-alanine-d5 are used to diagnose pancreatic exocrine insufficiency, particularly in conditions like chronic pancreatitis . The urinary recovery rate of PABA after administration of the compound is significantly lower in patients with chronic pancreatitis, indicating reduced pancreatic function .
Study of Pancreatic Function in Diabetes Mellitus
Research has shown that patients with diabetes mellitus often exhibit abnormalities in pancreatic exocrine function . The administration of N-(N-Benzoyl-L-tyrosyl)-L-alanine-d5 and subsequent analysis of PABA in urine can reveal these functional impairments .
Investigation of Liver Cirrhosis Impact on Pancreatic Function
Liver cirrhosis can severely impair liver functions, which in turn may affect the elimination of PABA. Studies involving N-(N-Benzoyl-L-tyrosyl)-L-alanine-d5 help understand how liver cirrhosis impacts pancreatic function and the elimination process of PABA .
Metabolic Pathway Analysis
The metabolic pathways of N-(N-Benzoyl-L-tyrosyl)-L-alanine-d5 have been studied in both normal and pancreatic duct-ligated animals. The findings contribute to a better understanding of the metabolic processes involved in the absorption and excretion of the compound’s hydrolysis products .
Pharmacokinetics and Bioavailability Studies
The compound’s absorption rate and bioavailability are correlated with intestinal chymotrypsin activity. This relationship is crucial for pharmacokinetic studies, which can inform dosage and delivery methods for therapeutic applications .
Synthetic Peptide Utilization in Animal Models
N-(N-Benzoyl-L-tyrosyl)-L-alanine-d5: serves as a synthetic peptide model to study the diagnosis of exocrine pancreatic insufficiency in animal models, providing a basis for similar assessments in humans .
Development of Diagnostic Tests
The compound is integral to the development of non-invasive diagnostic tests for pancreatic diseases. By analyzing the urine for hydrolysis products post-administration, clinicians can assess pancreatic function without the need for more invasive procedures .
Mechanism of Action
Target of Action
The primary target of N-(N-Benzoyl-L-tyrosyl)-L-alanine-d5 is chymotrypsin , a type of protease . Chymotrypsin plays a crucial role in protein digestion by breaking down proteins in the small intestine into smaller peptides.
Mode of Action
N-(N-Benzoyl-L-tyrosyl)-L-alanine-d5 interacts with chymotrypsin by serving as a substrate . It is resistant to trypsin, another type of protease, making it specific for chymotrypsin .
Biochemical Pathways
The compound’s interaction with chymotrypsin affects the protein digestion pathway . By serving as a substrate for chymotrypsin, it influences the breakdown of proteins into smaller peptides. The downstream effects of this interaction can impact the overall process of protein digestion and absorption .
Pharmacokinetics
As a substrate for chymotrypsin, it is likely to be metabolized in the small intestine during the process of protein digestion .
Result of Action
The molecular and cellular effects of N-(N-Benzoyl-L-tyrosyl)-L-alanine-d5’s action primarily involve the modulation of protein digestion. By serving as a substrate for chymotrypsin, it can influence the enzyme’s activity and thus the rate and extent of protein breakdown .
Action Environment
The action of N-(N-Benzoyl-L-tyrosyl)-L-alanine-d5 is influenced by the environment in the small intestine, where chymotrypsin is active. Factors such as pH and the presence of other digestive enzymes can impact the compound’s efficacy and stability .
Future Directions
properties
IUPAC Name |
(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[(2,3,4,5,6-pentadeuteriobenzoyl)amino]propanoyl]amino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5/c1-12(19(25)26)20-18(24)16(11-13-7-9-15(22)10-8-13)21-17(23)14-5-3-2-4-6-14/h2-10,12,16,22H,11H2,1H3,(H,20,24)(H,21,23)(H,25,26)/t12-,16-/m0/s1/i2D,3D,4D,5D,6D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRCBRUPIDLBSA-CFEBADSDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](C)C(=O)O)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(N-Benzoyl-L-tyrosyl)-L-alanine-d5 | |
CAS RN |
1356383-19-1 |
Source
|
Record name | ||
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1356383-19-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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